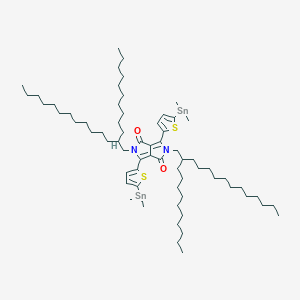
DPP-C10C142-2Sn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of DPP-C10C142-2Sn typically involves Stille coupling reactions. This method uses palladium catalysts to couple organotin compounds with halides . The reaction conditions often include the use of solvents like toluene and temperatures ranging from 80°C to 120°C . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
DPP-C10C142-2Sn undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopyrrolopyrrole derivatives, while substitution reactions can introduce different functional groups to the DPP core .
Scientific Research Applications
DPP-C10C142-2Sn has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DPP-C10C142-2Sn involves its interaction with molecular targets and pathways related to its optoelectronic properties. The compound’s diketopyrrolopyrrole core allows for strong donor-acceptor interactions, which are crucial for its function in organic semiconductors . These interactions facilitate charge transfer and improve the efficiency of devices like OFETs and organic solar cells .
Comparison with Similar Compounds
DPP-C10C142-2Sn can be compared with other diketopyrrolopyrrole-based compounds, such as:
DPP-2S: Known for its high yields in one-pot synthesis methods.
PDPP-2Py-2Tz: Exhibits better thermodynamic stability and higher switching ratios in transistor devices.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct optoelectronic properties and makes it suitable for a variety of applications in both scientific research and industry .
Properties
Molecular Formula |
C68H120N2O2S2Sn2 |
|---|---|
Molecular Weight |
1299.2 g/mol |
IUPAC Name |
2,5-bis(2-decyltetradecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C62H102N2O2S2.6CH3.2Sn/c1-5-9-13-17-21-25-27-31-35-39-45-53(43-37-33-29-23-19-15-11-7-3)51-63-59(55-47-41-49-67-55)57-58(61(63)65)60(56-48-42-50-68-56)64(62(57)66)52-54(44-38-34-30-24-20-16-12-8-4)46-40-36-32-28-26-22-18-14-10-6-2;;;;;;;;/h41-42,47-48,53-54H,5-40,43-46,51-52H2,1-4H3;6*1H3;; |
InChI Key |
RPPPFCBCHOSFQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















